Tris((1H-imidazol-2-yl)methyl)amine
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Overview
Description
Tris((1H-imidazol-2-yl)methyl)amine is a compound that features a tripodal ligand structure with three imidazole groups attached to a central amine. This compound is known for its ability to coordinate with various metal ions, making it a valuable ligand in coordination chemistry. The imidazole groups provide nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris((1H-imidazol-2-yl)methyl)amine typically involves the reaction of imidazole with formaldehyde and ammonia or a primary amine. One common method is the Mannich reaction, where imidazole reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tris((1H-imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., Ni(II), Cu(II)) in aqueous or organic solvents.
Substitution Reactions: Halogenated compounds and bases in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with various geometries.
Substituted Imidazoles: Products with modified imidazole rings.
Oxidized or Reduced Species: Depending on the redox conditions.
Scientific Research Applications
Tris((1H-imidazol-2-yl)methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a biomimetic ligand, mimicking the coordination environment of metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of Tris((1H-imidazol-2-yl)methyl)amine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the imidazole rings donate electron pairs to the metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .
Comparison with Similar Compounds
Similar Compounds
Tris((1H-benzo[d]imidazol-2-yl)methyl)amine: Similar structure but with benzimidazole groups.
Tris((1H-pyrazol-1-yl)methyl)amine: Contains pyrazole rings instead of imidazole.
Tris((1H-triazol-1-yl)methyl)amine: Features triazole rings.
Uniqueness
Tris((1H-imidazol-2-yl)methyl)amine is unique due to its specific coordination properties and the electronic characteristics of the imidazole rings. These properties make it particularly effective in forming stable metal complexes and participating in a wide range of chemical reactions. Its versatility and stability distinguish it from other similar compounds .
Biological Activity
Tris((1H-imidazol-2-yl)methyl)amine, often abbreviated as TIMA, is a tripodal ligand featuring three imidazole groups attached to a central amine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of TIMA through various studies and findings.
Chemical Structure
The molecular formula of TIMA is C12H15N7 with a structure characterized by three imidazole rings linked to a central nitrogen atom. The presence of multiple nitrogen atoms in the imidazole rings contributes to its coordination capabilities with metal ions, which enhances its biological activity.
Anticancer Properties
Research indicates that TIMA exhibits significant anticancer activity. A study demonstrated that TIMA complexes with metal ions, such as nickel(II), show enhanced cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (B16) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 | 5.2 | Induces apoptosis |
B16 (Murine Melanoma) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
TIMA has also been evaluated for its antimicrobial properties. In vitro studies show that TIMA complexes exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Enzyme Inhibition
TIMA has been reported to inhibit certain enzymes, potentially serving as a lead compound for drug development. For instance, it shows inhibitory effects on enzymes related to cancer metabolism, which could be leveraged for therapeutic applications.
Case Studies
- Nickel(II) Complexes : A study investigated the interaction of TIMA with nickel(II) ions, revealing that the resulting complexes exhibit enhanced cytotoxicity against cancer cells compared to free TIMA. The binding affinity was determined through spectroscopic methods, showing strong coordination between nickel and the nitrogen atoms in the imidazole rings.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of TIMA against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that TIMA's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
The biological activity of TIMA is primarily attributed to its ability to form stable complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. The generation of ROS upon complexation plays a crucial role in inducing cellular stress responses that lead to apoptosis in cancer cells.
Properties
Molecular Formula |
C12H15N7 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N,N-bis(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H15N7/c1-2-14-10(13-1)7-19(8-11-15-3-4-16-11)9-12-17-5-6-18-12/h1-6H,7-9H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
LFIWZYMSAHCGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CN(CC2=NC=CN2)CC3=NC=CN3 |
Origin of Product |
United States |
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